molecular formula C17H22ClN5 B15122282 6-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

6-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

Cat. No.: B15122282
M. Wt: 331.8 g/mol
InChI Key: LYTBRLWWNKYEGY-UHFFFAOYSA-N
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Description

6-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenylmethyl group and a pyrimidine ring substituted with N,N-dimethylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. For instance, the Mannich reaction is a widely used method for incorporating piperazine moieties into biologically active compounds . This reaction involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.

Chemical Reactions Analysis

Types of Reactions

6-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

6-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it may exhibit high affinity for histamine H1 receptors, influencing allergic responses . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other piperazine derivatives. Its combination of a pyrimidine ring with a piperazine moiety makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C17H22ClN5

Molecular Weight

331.8 g/mol

IUPAC Name

6-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

InChI

InChI=1S/C17H22ClN5/c1-21(2)16-11-17(20-13-19-16)23-9-7-22(8-10-23)12-14-3-5-15(18)6-4-14/h3-6,11,13H,7-10,12H2,1-2H3

InChI Key

LYTBRLWWNKYEGY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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